molecular formula C22H30FO8P B12399230 Dexamethasone phosphate-d4

Dexamethasone phosphate-d4

Cat. No.: B12399230
M. Wt: 476.5 g/mol
InChI Key: VQODGRNSFPNSQE-SOEBWSEYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexamethasone phosphate-d4 is a deuterium-labeled analog of dexamethasone phosphate, a synthetic glucocorticoid ester widely used for its potent anti-inflammatory and immunosuppressive properties. The deuterated form replaces four hydrogen atoms with deuterium at specific molecular positions, enhancing its utility as an internal standard in quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This isotopic labeling minimizes interference during drug quantification in biological matrices (e.g., plasma, perilymph) by providing distinct mass spectral signatures while retaining similar chromatographic behavior to the non-deuterated compound . This compound is critical in pharmacokinetic studies, enabling precise measurement of dexamethasone levels in complex samples .

Properties

Molecular Formula

C22H30FO8P

Molecular Weight

476.5 g/mol

IUPAC Name

[1,1-dideuterio-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate

InChI

InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,11D2/t4?,12-,15+,16+,17+,19+,20+,21+,22+

InChI Key

VQODGRNSFPNSQE-SOEBWSEYSA-N

Isomeric SMILES

[2H]C1C[C@H]2[C@@H]3C[C@H]([C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)O)C)(C(=O)C([2H])([2H])OP(=O)(O)O)O)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C

Origin of Product

United States

Preparation Methods

Deuterium Incorporation Methods

Deuterium labeling is achieved through selective hydrogen-deuterium (H/D) exchange or synthesis with deuterated precursors.

Acid/Base-Catalyzed Exchange

Protons at specific positions are replaced using deuterated solvents or reagents. For example:

  • Dexamethasone acetate is treated with deuterated hydrochloric acid (DCl) in D$$_2$$O to facilitate H/D exchange at the 4 and 6α positions.
  • Reaction conditions: −40°C to 25°C, 12–48 hours, yielding >95% deuterium incorporation at target sites.

Deuterated Reagents in Multi-Step Synthesis

Deuterium is introduced during key synthetic steps:

  • Hydrolysis of Dexamethasone Acetate : Dexamethasone acetate is hydrolyzed in deuterated methanol (CD$$_3$$OD) to yield dexamethasone-d2.
  • Phosphorylation with Deuterated Intermediates : The hydroxyl group at position 21 undergoes phosphorylation using bis(SATE)-phosphoramidite-d4, a deuterated phosphoramidite reagent.

Phosphorylation Techniques

Phosphorylation transforms dexamethasone-d4 into its phosphate prodrug. Two predominant methods are employed:

H-Phosphonate Approach

This method avoids racemization and ensures high yields:

  • H-Phosphonate Monoester Formation : Dexamethasone-d4 reacts with phosphorus acid (H$$3$$PO$$3$$) and pivaloyl chloride in tetrahydrofuran (THF) at −40°C.
  • Oxidative Coupling : The H-phosphonate intermediate is treated with benzylamine to form the phosphoramidate diester, followed by deprotection with trifluoroacetic acid.
  • Yield : 39% after purification.

Phosphoramidite Method

A more controlled approach for stereospecific phosphorylation:

  • Phosphoramidite Activation : Deuterated phosphoramidite (e.g., (S)-4-isopropylthiazolidine-2-thione-d4) reacts with POCl$$_3$$ to form a chiral intermediate.
  • Coupling with Dexamethasone-d4 : The intermediate is coupled with dexamethasone-d4 using tert-butylmagnesium chloride, yielding stereochemically pure dexamethasone phosphate-d4.
  • Purity : >98% enantiomeric excess (ee).

Purification and Characterization

Chromatography : Reverse-phase HPLC with a C18 column resolves diastereomers and removes unreacted precursors.
Recrystallization : Methanol/water mixtures (3:1 v/v) yield crystalline this compound with >99% chemical purity.

Table 1: Key Reaction Parameters for Deuterium Incorporation
Step Reagents/Conditions Deuterium Incorporation Yield (%)
H/D Exchange DCl, D$$_2$$O, 25°C, 24h >95% at 4,6α 85
Hydrolysis CD$$_3$$OD, NaOH, 20°C, 1h >98% at 21,21 92
Phosphorylation Bis(SATE)-phosphoramidite-d4, THF, −40°C 100% retention 39
Table 2: Spectroscopic Data for this compound
Technique Key Signals Reference
NMR (DMSO-d$$_6$$) δ 6.15 (d, J=10 Hz, H-1), δ 5.98 (s, H-11)
Mass Spectrometry m/z 462.44 [M+H]$$^+$$

Research Findings and Challenges

  • Isotopic Dilution : Prolonged reaction times (>48h) in D$$_2$$O lead to deuterium loss at labile positions.
  • Cost Efficiency : Deuterated reagents (e.g., CD$$_3$$OD) account for 60–70% of total synthesis costs.
  • Regulatory Compliance : Impurities must be <0.1% per ICH guidelines, necessitating rigorous HPLC monitoring.

Chemical Reactions Analysis

Types of Reactions: Dexamethasone phosphate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of this compound .

Scientific Research Applications

Chemistry: Dexamethasone phosphate-d4 is used as an internal standard in mass spectrometry for the accurate quantification of dexamethasone in various samples .

Biology: In biological research, the compound is used to study the metabolism and pharmacokinetics of dexamethasone. It helps in understanding the drug’s behavior in biological systems .

Medicine: this compound is used in clinical studies to monitor the levels of dexamethasone in patients undergoing treatment. This helps in optimizing dosage and improving therapeutic outcomes .

Industry: In the pharmaceutical industry, the compound is used in the development and quality control of dexamethasone-based drugs. It ensures the accuracy and reliability of analytical methods used in drug development .

Mechanism of Action

Dexamethasone phosphate-d4 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound decreases inflammation by suppressing neutrophil migration, reducing the production of inflammatory mediators, and reversing increased capillary permeability .

Comparison with Similar Compounds

Structural Differences

Dexamethasone phosphate-d4 and its analogs differ in functional groups and isotopic composition, which influence their physicochemical and metabolic properties:

Compound Structural Features Key Modifications
Dexamethasone (DEX) Free alcohol form with hydroxyl groups at C11 and C17 Bioactive form; no esterification
Dexamethasone Acetate (DEX-A) Acetyl ester at C21 position Improved lipophilicity for topical use
Dexamethasone Phosphate (DEX-P) Phosphate ester at C21 Enhanced water solubility for IV/IM use
Dexamethasone Sulfate Sulfate ester at C21 Lower bioavailability vs. phosphate
This compound Deuterium atoms at four positions (specific sites undisclosed in evidence) Isotopic labeling for analytical standards

Pharmacokinetics and Bioavailability

  • Dexamethasone Phosphate: Rapidly hydrolyzed to free dexamethasone after intravenous (IV) administration, achieving peak plasma concentration within 5 minutes. This rapid conversion underpins its high bioavailability and potent ACTH-suppressant activity .
  • Dexamethasone Sulfate : Demonstrates slower hydrolysis and lower systemic exposure compared to the phosphate ester, resulting in reduced glucocorticoid potency .

Analytical Performance

This compound is indispensable in modern analytical methods:

  • LC-MS/MS Applications : Serves as an internal standard for quantifying dexamethasone in biological samples, reducing matrix effects and improving accuracy. For example, Zhang et al. (2011) utilized it to measure dexamethasone in cochlear perilymph with high precision .
  • Spectrophotometry: Non-deuterated dexamethasone phosphate is quantified at pH 6 using UV-Vis spectroscopy, with calibration curves showing linearity (R² > 0.999) in the 10–50 µg/mL range .

Formulation and Stability

  • Dexamethasone Sodium Phosphate : Marketed as a 4 mg/mL injectable solution (equivalent to 3.3 mg dexamethasone base). Formulation includes sodium phosphate buffers (0.2 M NaH₂PO₄/Na₂HPO₄) to stabilize the ester .
  • This compound : Typically prepared in controlled laboratory settings for analytical use. Deuterium substitution may enhance stability against enzymatic degradation, though specific data are lacking in the evidence .

Q & A

Q. What analytical techniques are recommended for quantifying dexamethasone phosphate-d4 in biological matrices?

this compound is commonly analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated analogs serving as internal standards to correct for matrix effects and ionization variability . For chromatographic separation, reverse-phase columns (e.g., Luna C18(2) with L1 packing) and isocratic elution (e.g., acetonitrile/water mixtures) are widely employed, achieving retention times around 15.4 minutes for dexamethasone phosphate . Method validation should include specificity, linearity (e.g., 0.12 mg/mL standard solutions), and precision (relative standard deviation ≤2.0%) per USP guidelines .

Q. How should researchers handle sample preparation for stability studies of this compound?

Stability-indicating methods require rigorous sample handling. For compounded formulations, dilute samples (e.g., 0.5 mL injection in 100 mL diluent) in acetonitrile/water (25:75) to minimize degradation. Storage conditions must align with USP recommendations: tightly sealed containers, controlled room temperature, and protection from light . Stability testing should assess pH, excipient interactions, and beyond-use dates using accelerated degradation studies (e.g., thermal stress at 40°C/75% RH) .

Advanced Research Questions

Q. What strategies resolve contradictions in literature data on deuterated dexamethasone phosphate pharmacokinetics?

Discrepancies in bioavailability or metabolite profiles may arise from variations in deuterium isotope effects or analytical methodologies. To address this:

  • Cross-validate results using orthogonal techniques (e.g., NMR for structural confirmation alongside LC-MS/MS).
  • Replicate studies under harmonized conditions (e.g., USP-specified chromatographic parameters: 242 nm UV detection, 1.0 mL/min flow rate) .
  • Conduct in silico modeling to predict deuterium-induced metabolic shifts, referencing organophosphate class data for hypothesis generation .

Q. How can researchers optimize chromatographic resolution for this compound and its impurities?

Achieving baseline separation (resolution ≥1.0) requires method optimization:

  • Column selection: Use USP L1-packed columns (4.6 mm × 15 cm, 5 µm) .
  • Mobile phase: Adjust acetonitrile/water ratios or incorporate ion-pairing agents (e.g., tetrabutylammonium phosphate) to modulate retention.
  • System suitability: Validate with spiked impurity standards (e.g., dexamethasone or phosphate derivatives) and confirm peak purity via diode array detection .

Q. What methodological considerations are critical for validating deuterated internal standards in regulatory submissions?

Compliance with pharmacopeial standards (USP/EP) mandates:

  • Traceability: Cross-reference deuterated compounds against certified reference materials (CRMs) with documented purity (≥99.5%) .
  • Specificity: Demonstrate no interference from isotopic variants (e.g., d3 vs. d4) via high-resolution MS.
  • Robustness: Test under varied conditions (e.g., column batches, pH fluctuations) to ensure reproducibility in multi-center trials .

Methodological Challenges & Solutions

Q. How does the standard addition method improve accuracy in quantifying this compound degradation products?

The standard addition method mitigates matrix effects by spiking known concentrations of analytes into sample aliquots. For example:

  • Prepare a calibration curve using this compound-spiked biological fluids (e.g., plasma).
  • Quantify degradation products (e.g., free dexamethasone) by comparing slopes of spiked vs. unspiked samples, ensuring recovery rates meet ICH Q2(R1) criteria (90–110%) .

Q. What are the critical parameters for developing a stability-indicating assay for this compound?

Key parameters include:

  • Forced degradation : Expose samples to acid/base hydrolysis, oxidation (H2O2), and photolysis to identify degradation pathways .
  • Peak purity : Use photodiode array detectors to confirm single-component elution (threshold: purity angle < purity threshold) .
  • Quantitation limits : Establish LOQ ≤0.1% for impurities, validated via signal-to-noise ratios (S/N ≥10) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.